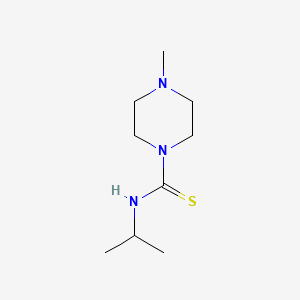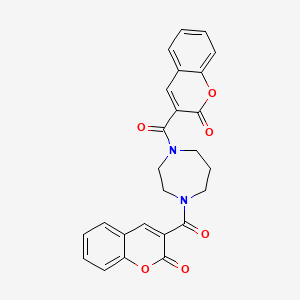![molecular formula C16H13N3O4 B10956763 3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B10956763.png)
3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide is an organic compound that features both an indole and a benzohydrazide moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trihydroxybenzohydrazide with indole-3-carbaldehyde . The reaction is usually carried out in a solvent such as methanol under reflux conditions. The product can be purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials.
Medicine: This compound may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . The exact pathways involved depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and benzohydrazides. For example:
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
3,4,5-Trihydroxybenzohydrazide: A compound with similar hydroxyl functionalities but lacking the indole moiety.
The uniqueness of 3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide lies in its combination of both indole and benzohydrazide functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H13N3O4/c20-13-5-9(6-14(21)15(13)22)16(23)19-18-8-10-7-17-12-4-2-1-3-11(10)12/h1-8,17,20-22H,(H,19,23)/b18-8+ |
InChI Key |
ASCMFRIOWGJXCD-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B10956683.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)

![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)

![11,13-dimethyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956709.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10956717.png)


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10956733.png)
![methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956739.png)
![2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10956743.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956752.png)
